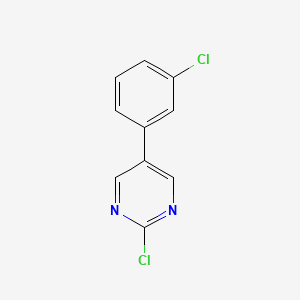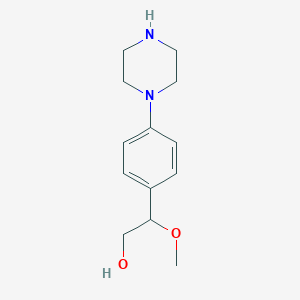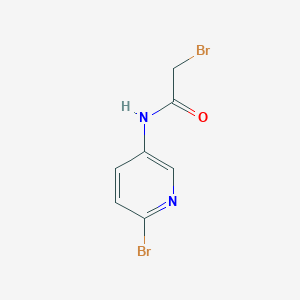![molecular formula C21H24N6O B13875645 N-[5-(4-aminophenyl)-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B13875645.png)
N-[5-(4-aminophenyl)-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(4-aminophenyl)-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-aminophenyl)-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Coupling with benzamide: The final step involves coupling the aminophenyl-pyrazole intermediate with 4-(4-methylpiperazin-1-yl)benzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, microwave-assisted synthesis, or flow chemistry techniques to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-[5-(4-aminophenyl)-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or nitric acid (HNO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using halogens (Cl2, Br2) or sulfonating agents (SO3, H2SO4).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated derivatives.
Applications De Recherche Scientifique
N-[5-(4-aminophenyl)-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide has been studied for various scientific research applications, including:
Medicinal Chemistry: It has potential as a therapeutic agent due to its ability to interact with specific biological targets.
Biological Studies: The compound can be used to study the effects of pyrazole derivatives on cellular processes and pathways.
Chemical Biology: It serves as a tool compound to investigate the role of specific proteins and enzymes in biological systems.
Industrial Applications: The compound can be used in the development of new materials or as a precursor for other chemical syntheses.
Mécanisme D'action
The mechanism of action of N-[5-(4-aminophenyl)-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[4,3-b]pyridine derivatives: These compounds share a similar pyrazole core structure and have been studied for their pharmacological properties.
Benzothiazole derivatives: These compounds also exhibit diverse biological activities and are used in medicinal chemistry.
Uniqueness
N-[5-(4-aminophenyl)-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple biological targets makes it a versatile compound for various research applications.
Propriétés
Formule moléculaire |
C21H24N6O |
|---|---|
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
N-[5-(4-aminophenyl)-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide |
InChI |
InChI=1S/C21H24N6O/c1-26-10-12-27(13-11-26)18-8-4-16(5-9-18)21(28)23-20-14-19(24-25-20)15-2-6-17(22)7-3-15/h2-9,14H,10-13,22H2,1H3,(H2,23,24,25,28) |
Clé InChI |
AOZKFNDDVCMTSW-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NNC(=C3)C4=CC=C(C=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-O-tert-butyl 1-O-methyl 5-[4-(methylcarbamoyl)phenyl]-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate](/img/structure/B13875589.png)


![7-[(6-chloropyrimidin-4-yl)amino]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B13875626.png)

![2-[4-(3-Phenylprop-2-enoyl)phenyl]acetic acid](/img/structure/B13875631.png)
![1-(4,6-Dihydro-thieno[3,4-d]thiazol-2-yl)-2-ethyl-hexan-1-one](/img/structure/B13875632.png)
![7-[2,3-Bis(4-methylphenyl)pyrrolo[2,3-b]pyrazin-5-yl]heptanoic acid](/img/structure/B13875640.png)



![2-(2,3-Dihydropyrrolo[2,3-b]pyridin-1-ylmethoxy)ethyl-trimethylsilane](/img/structure/B13875662.png)
